1-Ethyl-2-fluoro-3-methylbenzene
Overview
Description
1-Ethyl-2-fluoro-3-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluoro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the fluorination of 1-ethyl-3-methylbenzene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the substitution of a hydrogen atom with a fluorine atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes nitration, reduction, and diazotization steps, followed by fluorination. These steps are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding 1-ethyl-3-methylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-ethyl-3-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-Ethyl-2-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-fluoro-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluoro group, being highly electronegative, influences the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. The ethyl and methyl groups also affect the compound’s reactivity by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
1-Ethyl-3-methylbenzene: Lacks the fluoro group, resulting in different reactivity and applications.
1-Fluoro-2-methylbenzene: Similar structure but lacks the ethyl group, affecting its chemical properties.
1-Fluoro-3-methylbenzene: Similar structure but lacks the ethyl group, leading to different reactivity.
Uniqueness: 1-Ethyl-2-fluoro-3-methylbenzene is unique due to the presence of all three substituents (ethyl, fluoro, and methyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-ethyl-2-fluoro-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAIBAPEXXQDKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292877 | |
Record name | Benzene, 1-ethyl-2-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369881-50-4 | |
Record name | Benzene, 1-ethyl-2-fluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1369881-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethyl-2-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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